Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
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Overview
Description
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds containing the thiazole moiety have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of π-electrons, allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . These changes can lead to a wide range of downstream effects, contributing to the compound’s diverse biological activities .
Pharmacokinetics
The bioavailability of a compound is influenced by its adme properties, which determine how the compound is absorbed, distributed, metabolized, and excreted from the body .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can affect the action and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The final step involves esterification with methyl bromoacetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design for treating various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the compound's biological activities, including its mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thiazole ring fused with a chlorophenyl group and an acetate moiety, which is crucial for its biological activity. The presence of chlorine and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that thiazole derivatives, including this compound, exert their biological effects primarily through:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in cancer cells, leading to programmed cell death. This mechanism is critical for anticancer activity as it selectively targets malignant cells while sparing normal cells .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound can induce cell cycle arrest at specific phases (G2/M), which is essential for halting the proliferation of cancer cells .
Cytotoxicity Profiles
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the median inhibitory concentration (IC50) values reported in recent studies:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 (Breast) | 0.28 | Apoptosis induction |
HepG2 (Liver) | 9.6 | Cell cycle arrest |
Vero (Normal) | >100 | Selective toxicity towards cancer cells |
These findings indicate that the compound exhibits significant cytotoxicity against cancerous cells while demonstrating lower toxicity to normal cells, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thiazole ring and substituents on the phenyl groups can significantly alter the biological activity of the compound. Key insights include:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins involved in cancer cell proliferation.
- Acetate Moiety : The acetate group appears to play a pivotal role in enhancing solubility and bioavailability, which are critical for effective therapeutic action .
- Phenyl Variations : Variations in the phenyl substituents have shown to impact cytotoxicity; for instance, compounds with more lipophilic groups tend to exhibit higher activity against tumor cells .
Case Studies
Several studies have investigated the efficacy of this compound in vivo:
- Tumor-Bearing Mouse Models : In vivo studies demonstrated that this compound could effectively target sarcoma cells in mice, showing promise for further development as an anticancer drug .
- Comparative Studies : When compared with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy against specific cancer cell lines while maintaining a favorable safety profile .
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHEXIAIMMTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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